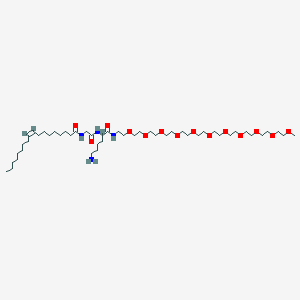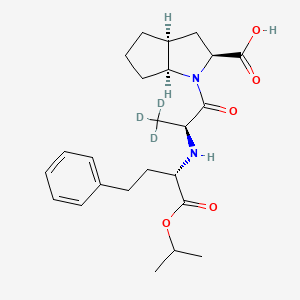
Ramipril isopropyl ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ramipril isopropyl ester-d3 is a deuterated form of the isopropyl ester of ramipril, a prodrug that belongs to the class of angiotensin-converting enzyme inhibitors. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic pathways due to the presence of deuterium atoms, which can provide more detailed insights into the behavior of the drug in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ramipril isopropyl ester-d3 involves the esterification of ramipril with isopropyl alcohol in the presence of deuterium. The process typically includes the following steps:
Condensation Reaction: Ramipril is reacted with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Deuterium Exchange: The hydrogen atoms in the isopropyl group are replaced with deuterium atoms through a deuterium exchange reaction, often using deuterated solvents and reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of ramipril and isopropyl alcohol are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ramipril isopropyl ester-d3 undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce ramipril and isopropanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Ramipril and isopropanol.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the ester group.
Wissenschaftliche Forschungsanwendungen
Ramipril isopropyl ester-d3 is widely used in scientific research due to its unique properties:
Pharmacokinetics: The deuterium atoms allow for detailed tracking of the compound in biological systems, providing insights into absorption, distribution, metabolism, and excretion.
Metabolic Studies: Used to study the metabolic pathways and identify metabolites of ramipril.
Drug Development: Helps in the development of new angiotensin-converting enzyme inhibitors by providing a model for studying drug interactions and efficacy
Wirkmechanismus
Ramipril isopropyl ester-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. This inhibition leads to:
Reduced Vasoconstriction: Lower levels of angiotensin II result in vasodilation and reduced blood pressure.
Decreased Aldosterone Secretion: This leads to reduced sodium and water retention, further lowering blood pressure
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ramipril: The non-deuterated form of ramipril isopropyl ester-d3.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar pharmacological effects.
Lisinopril: A non-esterified angiotensin-converting enzyme inhibitor with a similar mechanism of action
Uniqueness
This makes it a valuable tool in drug development and metabolic research .
Eigenschaften
Molekularformel |
C24H34N2O5 |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(2S,3aS,6aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1/i3D3 |
InChI-Schlüssel |
WJWHJJCWHNPKTH-YOJXJJPKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


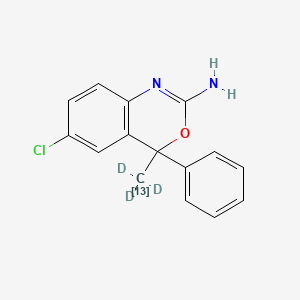

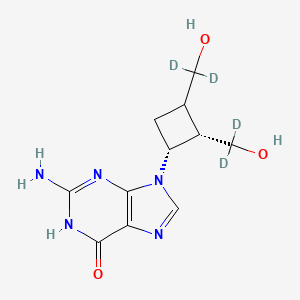
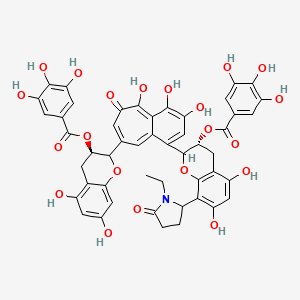



![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)





